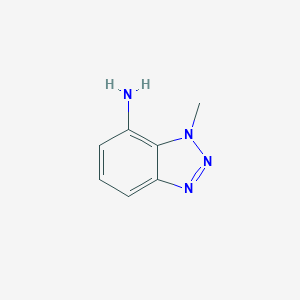

3-Metilbenzotriazol-4-amina

Descripción general

Descripción

3-Methylbenzotriazol-4-amine is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis. 3-Methylbenzotriazol-4-amine is particularly noted for its stability and reactivity, making it a valuable compound in both research and industrial applications .

Aplicaciones Científicas De Investigación

3-Methylbenzotriazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized as a corrosion inhibitor in metal protection.

Mecanismo De Acción

Target of Action

3-Methylbenzotriazol-4-amine is a derivative of benzotriazole, a class of compounds known for their versatile properties Benzotriazole derivatives have been used to construct innovative drug molecules , suggesting that they may interact with a variety of biological targets.

Mode of Action

The benzotriazole fragment, to which it belongs, is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties suggest that 3-Methylbenzotriazol-4-amine could interact with its targets in a variety of ways, leading to diverse biochemical changes.

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties , indicating that they may influence multiple biochemical pathways.

Pharmacokinetics

Benzotriazole derivatives are known for their stability and persistence in the environment , which could potentially impact their bioavailability and pharmacokinetics.

Result of Action

Benzotriazole derivatives have been associated with a wide range of biological and pharmacological activities , suggesting that 3-Methylbenzotriazol-4-amine could have diverse effects at the molecular and cellular levels.

Action Environment

The action of 3-Methylbenzotriazol-4-amine can be influenced by various environmental factors. Benzotriazole derivatives are known to be effective inhibitors of corrosion for copper alloys in both immersed conditions and atmospheric environment . This suggests that the action, efficacy, and stability of 3-Methylbenzotriazol-4-amine could be influenced by factors such as pH, temperature, and the presence of other chemical species.

Análisis Bioquímico

Biochemical Properties

3-Methylbenzotriazol-4-amine, like other benzotriazole derivatives, is known to interact with various enzymes and proteins in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 3-Methylbenzotriazol-4-amine susceptible to bind with enzymes and receptors in biological systems . These diverse non-covalent interactions endow 3-Methylbenzotriazol-4-amine with a broad spectrum of biological properties .

Cellular Effects

Benzotriazole derivatives have been shown to exhibit a range of effects on various types of cells . For instance, they have demonstrated anticancer properties, suggesting they may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzotriazole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzotriazole derivatives can exhibit changes in their effects over time .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzotriazole derivatives are known to be transported and distributed within cells and tissues .

Subcellular Localization

It is known that the subcellular localization of a compound can affect its activity or function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzotriazol-4-amine typically involves the reaction of 3-methylbenzotriazole with an amine source under controlled conditions. One common method includes the use of 3-methylbenzotriazole and ammonia in the presence of a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the amine derivative .

Industrial Production Methods

In industrial settings, the production of 3-Methylbenzotriazol-4-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Methylbenzotriazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group in 3-Methylbenzotriazol-4-amine can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: Formation of 3-methylbenzotriazol-4-nitrosoamine.

Reduction: Formation of 3-methylbenzotriazol-4-amine derivatives with reduced functional groups.

Substitution: Formation of halogenated benzotriazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzotriazole: Similar in structure but differs in the position of the methyl group.

5-Methylbenzotriazole: Another isomer with the methyl group at the 5-position.

Benzotriazole: The parent compound without any methyl substitution.

Uniqueness

3-Methylbenzotriazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and more effective in specific applications compared to its isomers .

Actividad Biológica

3-Methylbenzotriazol-4-amine is a compound belonging to the benzotriazole class, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of 3-Methylbenzotriazol-4-amine

3-Methylbenzotriazol-4-amine (CAS Number: 13183-01-2) is characterized by its stability and reactivity, making it a valuable compound in both research and industrial applications. It has been investigated for its potential as an enzyme inhibitor and for its antimicrobial and anticancer properties.

Target of Action

The compound primarily interacts with various enzymes and proteins within biological systems. Its benzotriazole structure allows it to act as an electron donor or acceptor, facilitating diverse biochemical interactions.

Mode of Action

3-Methylbenzotriazol-4-amine functions through several mechanisms:

- Enzyme Inhibition : It binds to active sites of enzymes, inhibiting their function.

- Radical Precursor : The compound can generate free radicals, which may contribute to its biological effects.

3-Methylbenzotriazol-4-amine exhibits various biochemical properties that influence its activity:

- Stability : The compound is stable under environmental conditions, which enhances its potential for prolonged action in biological systems.

- Cellular Effects : It has been shown to affect cellular processes such as apoptosis and cell proliferation in various studies.

Antimicrobial Activity

Research has indicated that 3-Methylbenzotriazol-4-amine possesses antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth against several strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

Anticancer Properties

In recent studies, the compound has shown promise as an anticancer agent. It was observed to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of 3-Methylbenzotriazol-4-amine against biofilms formed by Pseudomonas aeruginosa showed a reduction in biofilm biomass by approximately 70% at a concentration of 100 µg/mL. This suggests potential applications in treating infections associated with biofilm formation.

- Cancer Cell Line Studies : A comparative analysis of cell viability post-treatment with varying concentrations of 3-Methylbenzotriazol-4-amine revealed a dose-dependent decrease in viability across multiple cancer cell lines. The IC50 values ranged from 25 µM to 75 µM, indicating significant cytotoxicity at higher concentrations.

Tables Summarizing Biological Activity

| Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| Antimicrobial (E. coli) | 50 | N/A |

| Antimicrobial (S. aureus) | 100 | N/A |

| Anticancer (HeLa) | N/A | 25 |

| Anticancer (MCF7) | N/A | 75 |

Propiedades

IUPAC Name |

3-methylbenzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCICOFGWTRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343552 | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-01-2 | |

| Record name | 1-Methyl-1H-benzotriazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.